Cas no 2309727-62-4 (3-(2-bromophenyl)-1-{3-(oxolan-3-yl)methoxyazetidin-1-yl}propan-1-one)

3-(2-Bromophenyl)-1-{3-(oxolan-3-yl)methoxyazetidin-1-yl}propan-1-one is a brominated aromatic compound featuring an azetidine moiety linked to a tetrahydrofuran-derived ether group. Its structural complexity offers versatility in synthetic applications, particularly in medicinal chemistry and pharmaceutical research. The presence of the 2-bromophenyl group enhances reactivity for cross-coupling reactions, while the azetidine ring contributes to conformational rigidity, potentially improving binding affinity in drug design. The oxolan-3-ylmethoxy substituent introduces additional steric and electronic modulation, broadening its utility as an intermediate in the development of bioactive molecules. This compound is suitable for exploratory studies in targeted synthesis and scaffold diversification.
3-(2-bromophenyl)-1-{3-(oxolan-3-yl)methoxyazetidin-1-yl}propan-1-one structure
2309727-62-4 structure
Product Name:3-(2-bromophenyl)-1-{3-(oxolan-3-yl)methoxyazetidin-1-yl}propan-1-one
CAS No:2309727-62-4
MF:C17H22BrNO3
MW:368.265484333038
CID:5341840
Update Time:2025-06-11

3-(2-bromophenyl)-1-{3-(oxolan-3-yl)methoxyazetidin-1-yl}propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromophenyl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one
    • 3-(2-bromophenyl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]propan-1-one
    • 3-(2-bromophenyl)-1-{3-(oxolan-3-yl)methoxyazetidin-1-yl}propan-1-one
    • Inchi: 1S/C17H22BrNO3/c18-16-4-2-1-3-14(16)5-6-17(20)19-9-15(10-19)22-12-13-7-8-21-11-13/h1-4,13,15H,5-12H2
    • InChI Key: UPMSBFSKZJXXGJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1CCC(N1CC(C1)OCC1COCC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 373
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.8

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Additional information on 3-(2-bromophenyl)-1-{3-(oxolan-3-yl)methoxyazetidin-1-yl}propan-1-one

Introduction to 3-(2-bromophenyl)-1-{3-(oxolan-3-yl)methoxyazetidin-1-yl}propan-1-one (CAS No. 2309727-62-4)

The compound 3-(2-bromophenyl)-1-{3-(oxolan-3-yl)methoxyazetidin-1-yl}propan-1-one (CAS No. 2309727-62-4) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This molecule, characterized by its complex structural framework, has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a bromophenyl moiety and an azetidinone core, suggests a rich chemical reactivity that could be leveraged for developing novel therapeutic agents.

At the heart of this compound's appeal lies its structural design, which combines elements known to enhance biological activity. The 2-bromophenyl group, for instance, is a well-documented pharmacophore in many bioactive molecules, often contributing to interactions with biological targets such as enzymes and receptors. Meanwhile, the oxolan-3-ylmethoxyazetidin-1-yl moiety introduces a cyclic ether and an azetidinone ring system, both of which are known to modulate the pharmacokinetic and pharmacodynamic properties of small molecules. This unique combination positions the compound as a promising candidate for further exploration in the development of new drugs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like 3-(2-bromophenyl)-1-{3-(oxolan-3-yl)methoxyazetidin-1-yl}propan-1-one with unprecedented accuracy. These computational studies have highlighted the potential of this compound as a scaffold for inhibiting key enzymes involved in various diseases, including cancer and inflammatory disorders. The bromophenyl group, in particular, has been shown to facilitate strong interactions with target proteins, making it an attractive feature for drug design.

In parallel, experimental investigations have begun to unravel the synthetic pathways and transformations that can be applied to this compound. The azetidinone core, for example, can undergo various modifications that alter its electronic properties and biological activity. Researchers have explored methods for introducing additional functional groups or altering the stereochemistry of the molecule to optimize its pharmacological profile. These efforts have led to the discovery of several derivatives with enhanced potency and selectivity.

The pharmaceutical industry has long been interested in leveraging natural product-inspired scaffolds for drug development. The structural features of 3-(2-bromophenyl)-1-{3-(oxolan-3-yl)methoxyazetidin-1-yl}propan-1-one bear resemblance to certain bioactive compounds found in plants and microorganisms, which have been a rich source of therapeutic agents throughout history. By studying the chemical properties of this compound and its derivatives, scientists hope to uncover new mechanisms of action that could lead to breakthroughs in treating challenging diseases.

One particularly exciting area of research involves the use of this compound as a tool for probing biological pathways. The bromophenyl group can be used as a handle for chemical probes that allow researchers to investigate enzyme function and protein-protein interactions at a molecular level. Similarly, the azetidinone core can be modified to produce probes that selectively target specific disease-related pathways. These tools have already provided valuable insights into the molecular basis of various diseases and could accelerate the discovery of new treatments.

The synthesis of 3-(2-bromophenyl)-1-{3-(oxolan-3-yl)methoxyazetidin-1-yl}propan-1-one presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, recent advances in synthetic methodologies have made it possible to construct such intricate molecules with greater ease than ever before. Techniques such as transition-metal-catalyzed reactions and flow chemistry have enabled researchers to streamline synthetic routes and improve scalability.

The potential applications of this compound extend beyond traditional pharmaceuticals into other areas such as agrochemicals and materials science. The unique structural features of 3-(2-bromophenyl)-1-{3-(oxolan-3-yl)methoxyazetidin-1-yl}propan-1-one make it a versatile building block for designing novel materials with specific properties. For example, derivatives of this compound could be used to develop polymers with enhanced mechanical strength or biodegradability, or to create catalysts with improved efficiency.

As research continues to progress, it is likely that new applications for 3-(2-bromophenyl)-1-{3-(oxolan-3-ylmethoxyazetidin}-1-y]propan}-1-one will emerge. The combination of computational modeling, experimental synthesis, and biological testing will be crucial in unlocking its full potential. By staying at the forefront of these developments, scientists can harness the power of this compound to address some of the most pressing challenges in medicine and materials science today.

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